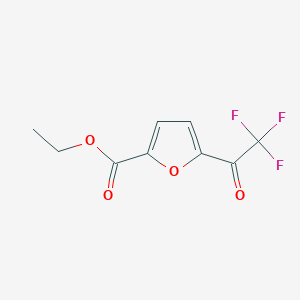
Ethyl 5-trifluoroacetyl-2-furanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-trifluoroacetyl-2-furanoate is a chemical compound with the molecular formula C9H7F3O4 . It has a molecular weight of 236.14 g/mol .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 236.14 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Enzymatic Degradation and Recycling of Polyesters
Ethyl 5-trifluoroacetyl-2-furanoate is closely related to the family of poly(ethylene 2,5-furanoate) (PEF) polymers. Research by Weinberger et al. (2017) in the field of enzymatic degradation of PEF shows potential for recycling purposes. They found that lower molecular mass particles of PEF are hydrolyzed faster than those with higher masses, and that higher molecular mass leads to lower influence of particle size on hydrolysis. This insight is crucial for surface functionalization and recycling of these polymers (Weinberger et al., 2017).
Synthesis of Furano(2′,3′:7,8)-2-methylisoflavone
Matsumoto et al. (1958) conducted synthetic studies on benzofuran derivatives, which are structurally similar to this compound. They reported the synthesis of 5′-Carbethoxy-furano(2′,3′: 7,8)-2-methylisofiavone from related furan compounds, highlighting the chemical versatility of these compounds (Matsumoto et al., 1958).
Structural Analysis of Biobased Polyesters
Research into the structure-property relationships of biobased polyesters, like poly(ethylene 2,4-furanoate) (2,4-PEF), by Nolasco et al. (2020) reveals insights into the conformational preferences of these polymers. Their study indicates the potential of asymmetric monomers in forming amorphous polymers, which has implications for the manufacturing and application of materials related to this compound (Nolasco et al., 2020).
Catalyst Impact on Biobased Polyester Synthesis
Terzopoulou et al. (2017) investigated the impact of different catalysts on the molecular weight and coloration of poly(ethylene furanoate) (PEF) during melt polycondensation. Their findings are relevant for optimizing the production process of materials similar to this compound, especially in terms of coloration and molecular weight control (Terzopoulou et al., 2017).
Synthesis and Cytotoxic Activity of Furanone Derivatives
The work by Basyouni et al. (2014) on the synthesis of 3,4,5-trisubstituted 2(5H)-furanone derivatives highlights the potential of these compounds in biomedical research. They evaluated the cytotoxic activity of these compounds, showing that certain derivatives exhibited significant antitumor activity. This points to potential biomedical applications for compounds related to this compound (Basyouni et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 5-(2,2,2-trifluoroacetyl)furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c1-2-15-8(14)6-4-3-5(16-6)7(13)9(10,11)12/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAOGPVUVXZUCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645234 |
Source


|
| Record name | Ethyl 5-(trifluoroacetyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-41-2 |
Source


|
| Record name | Ethyl 5-(2,2,2-trifluoroacetyl)-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(trifluoroacetyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)
![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)

![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)





